molecular formula C19H19NO4 B563883 Fmoc-methylalanine-d3 CAS No. 1216885-36-7

Fmoc-methylalanine-d3

Cat. No.: B563883
CAS No.: 1216885-36-7
M. Wt: 328.382
InChI Key: HOZZVEPRYYCBTO-FIBGUPNXSA-N
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Description

Fmoc-methylalanine-d3 is a deuterated form of Fmoc-methylalanine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in the field of proteomics research and peptide synthesis. The molecular formula of this compound is C19H16D3NO4, and it has a molecular weight of 328.38 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-methylalanine-d3 typically involves the incorporation of deuterium into the methylalanine structure. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the amino group during peptide synthesis. The reaction conditions often involve the use of base-labile protecting groups and specific solvents to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Fmoc-methylalanine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Fmoc-methylalanine-d3 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-methylalanine-d3 involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The deuterium atoms in the compound can also affect the pharmacokinetic and metabolic profiles of the resulting peptides, making it a valuable tool in drug development .

Comparison with Similar Compounds

Uniqueness: Fmoc-methylalanine-d3 is unique due to the presence of deuterium atoms, which can influence the compound’s stability and reactivity. This makes it particularly useful in studies involving isotopic labeling and metabolic profiling .

Properties

IUPAC Name

3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZVEPRYYCBTO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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